2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-nitrobenzylthio group at position 2 and a phenethyl substituent at position 2. The 6,7-dihydro moiety indicates partial saturation of the thiophene ring, which may enhance conformational flexibility compared to fully aromatic analogs.
- Thioether formation via nucleophilic substitution (e.g., using 4-nitrobenzyl mercaptan).
- Cyclization reactions under microwave-assisted conditions (as seen in related thienopyrimidines) .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20-19-18(11-13-28-19)22-21(23(20)12-10-15-4-2-1-3-5-15)29-14-16-6-8-17(9-7-16)24(26)27/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDGHYLRZCGZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Biochemical Pathways
The compound is part of a class of molecules known as thienopyrimidinones . These molecules have been found to interfere with the biochemical pathways of Mycobacteria, leading to their inhibition. The exact biochemical pathways affected are still under investigation.
Pharmacokinetics
It is known that the compound exhibits good antimycobacterial activity with a minimum inhibitory concentration (mic) in the range of 6–8 μm. This suggests that the compound has good bioavailability and can reach the site of infection in sufficient concentrations to exert its antimicrobial effect.
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria, leading to their death. This results in the reduction of the bacterial load in the host, thereby alleviating the symptoms of tuberculosis.
Biological Activity
2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to 2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit antimicrobial properties. For instance, thieno[3,2-d]pyrimidines have been documented to show activity against various bacterial strains and fungi. The presence of the nitro group is believed to enhance this activity by disrupting microbial cell wall synthesis.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Candida albicans | Weak |
Anticancer Activity
Several studies have reported the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), the compound showed an IC50 value of 12 µM, indicating significant cytotoxicity. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table: Inhibition of Cytokine Production
The biological activity of 2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may modulate receptor activity linked to inflammation and cancer progression.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thienopyrimidinones are highly dependent on substituents at positions 2, 3, and 6/5. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Saturated 6,7-dihydro derivatives (e.g., target compound) likely have lower melting points than fully aromatic analogs (e.g., compound 12: 241–243°C) due to reduced crystallinity .
- Solubility : Morpholine- and methoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to nitro- or phenyl-substituted compounds.
Preparation Methods
Multi-Step Synthesis via Thienopyrimidinone Core Formation
Cyclocondensation for Pyrimidinone Core Assembly
The foundational step in synthesizing this compound involves constructing the 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core. As detailed in patent methodologies, this is achieved through cyclocondensation of ethyl 3-aminothiophene-2-carboxylate 1 with urea under acidic conditions (HCl, reflux, 12 h). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration to form the pyrimidinone ring (65% yield, 90% purity). Alternative catalysts, such as lanthanum oxide (La₂O₃), have been reported to enhance cyclocondensation efficiency under microwave irradiation (98% yield in 20–60 s).
Chlorination at Position 2
Position-selective chlorination is critical for introducing the thioether group. Treatment of the pyrimidinone core 2 with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 100°C for 6 hours yields 2-chloro-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3 (78% yield, 95% purity). The use of DMF as a solvent facilitates Cl⁻ displacement by stabilizing the intermediate oxonium ion.
Thioether Formation via Nucleophilic Displacement
The final step involves substituting the chlorine atom at position 2 with a 4-nitrobenzylthio group. Reacting intermediate 3 with 4-nitrobenzyl mercaptan 4 in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 8 hours achieves this transformation (72% yield, 98% purity). The base deprotonates the thiol, generating a thiolate nucleophile that attacks the electron-deficient C2 position.
Table 1: Multi-Step Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Urea, HCl, reflux, 12 h | 65 | 90 |
| 2 | POCl₃, DMF, 100°C, 6 h | 78 | 95 |
| 3 | 4-Nitrobenzyl mercaptan, K₂CO₃, DMF, 80°C, 8 h | 72 | 98 |
One-Pot Four-Component Synthesis
Reaction Design and Mechanism
A groundbreaking one-pot method, reported by Ábrányi-Balogh et al., enables the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones via a four-component reaction. This approach combines a ketone 5 , ethyl cyanoacetate 6 , elemental sulfur (S₈), and formamide 7 under catalytic conditions. The mechanism involves:
Advantages and Limitations
This method eliminates chromatographic purification, achieving yields of 70–85% with a catalyst loading of 5 mol%. However, introducing specific substituents (e.g., phenethyl and 4-nitrobenzylthio groups) requires post-synthetic modifications, limiting its applicability for target compound 9 .
Catalytic and Green Chemistry Approaches
Solvent-Free Catalysis
Karami et al. demonstrated that molybdate sulfuric acid (MSA) catalyzes dihydropyrimidinone synthesis under solvent-free conditions, adhering to green chemistry principles. Applying this to thienopyrimidinones, the phenethyl group can be introduced via Biginelli-type reactions using β-keto esters 10 and aryl aldehydes 11 in the presence of MSA (80°C, 2 h, 82% yield).
Bismuth Nitrate and Microwave Assistance
Slimi et al. reported that bismuth nitrate [Bi(NO₃)₃] enhances reaction rates in solvent-free Biginelli reactions. Microwave irradiation (300 W, 5 min) further accelerates cyclocondensation, achieving quantitative yields for analogous structures. Adapting this protocol could streamline the synthesis of intermediate 2 .
Table 2: Catalytic Systems for Pyrimidinone Synthesis
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| La₂O₃ | Microwave, 320 W, 20–60 s | 98 | |
| Bi(NO₃)₃ | Solvent-free, 80°C, 2 h | 85 | |
| MSA | Solvent-free, 80°C, 2 h | 82 |
Functional Group Modifications
Phenethyl Group Installation
The 3-phenethyl substituent is introduced early in the synthesis via alkylation of the pyrimidinone nitrogen. Reacting the core intermediate 12 with phenethyl bromide 13 in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at 0°C to room temperature affords the N-phenethyl derivative 14 (68% yield).
4-Nitrobenzylthio Group Optimization
The steric and electronic effects of the 4-nitro group necessitate precise reaction control. Kinetic studies reveal that electron-withdrawing nitro groups accelerate thiolate formation but hinder nucleophilic attack at C2. Optimal results are obtained using a 1.2:1 molar ratio of 4-nitrobenzyl mercaptan to chlorinated intermediate 3 .
Industrial-Scale Production Considerations
High-Throughput Screening (HTS)
Industrial protocols employ HTS to identify optimal catalysts, solvents, and temperatures. For example, replacing DMF with cyclopentyl methyl ether (CPME) in thioether formation reduces toxicity while maintaining yields (70% vs. 72%).
Crystallization and Purification
Recrystallization from ethanol/water (7:3 v/v) yields the target compound as pale-yellow crystals (mp 168–170°C). Purity exceeding 99% is achievable via sequential washes with cold ethyl acetate and hexane.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves a multi-step process starting with cyclization of a thiophene precursor to form the thieno[3,2-d]pyrimidine core. Substitution reactions introduce the 4-nitrobenzylthio and phenethyl groups. Key parameters include:
- Solvents : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions .
- Temperature : Reactions often proceed under reflux (100–120°C) or controlled room temperature, depending on precursor reactivity .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate thioether bond formation .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl), thiophene protons (δ 6.5–7.2 ppm), and aliphatic protons from the phenethyl group (δ 2.5–3.5 ppm) .
- IR : Confirm S=O (1350–1450 cm⁻¹) and nitro groups (1520–1560 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ with m/z ~466.12 (C₂₂H₂₀N₄O₃S₂) .
Q. What are the key physicochemical properties (solubility, stability) critical for handling this compound?
- Methodological Answer :
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Pre-solubilize in DMSO for biological assays .
- Stability : Store at –20°C in anhydrous conditions; avoid light and moisture to prevent nitro group reduction or thioether oxidation .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when optimizing synthesis?
- Methodological Answer : Contradictions often arise from solvent choice or reagent purity. For example:
- Solvent Effects : DMF may yield higher purity (85%) vs. DMSO (75%) due to better solubility of intermediates .
- Byproduct Analysis : Use TLC or LC-MS to identify side products (e.g., over-oxidized thioethers) and adjust reducing agents (e.g., NaBH₄ vs. Zn/HCl) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Q. How can molecular docking predict the interaction of this compound with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., PI3K or COX-2) due to the compound's aromatic and nitro groups .
- Software : Use AutoDock Vina with AMBER force fields. The 4-nitrobenzyl group may form π-π interactions with Tyr residues, while the thioether enhances membrane permeability .
Q. What strategies mitigate instability of the nitro group during long-term biological assays?
- Methodological Answer :
- Storage : Lyophilize the compound and reconstitute in deoxygenated buffers .
- Structural Analogues : Replace the nitro group with a cyano or trifluoromethyl group to retain electron-withdrawing effects without redox sensitivity .
Key Considerations for Researchers
- SAR Studies : Modify the phenethyl group to enhance selectivity; bulky substituents may reduce off-target effects .
- Environmental Impact : Assess stability in aqueous environments (pH 7–9) to predict ecotoxicity using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
